

#### Pharmacological properties of TG693

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TG693   |           |
| Cat. No.:            | B611319 | Get Quote |

An In-depth Technical Guide to the Pharmacological Properties of **TG693** 

This technical guide provides a comprehensive overview of the pharmacological properties of **TG693**, a selective inhibitor of CDC2-like kinase 1 (CLK1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of Duchenne muscular dystrophy (DMD).

#### Introduction

**TG693** is an orally active, small molecule inhibitor of CLK1.[1][2] It has been identified as a potent and selective ATP-competitive inhibitor.[3][4] The primary therapeutic application of **TG693** currently under investigation is for the treatment of Duchenne muscular dystrophy, where it acts to modulate alternative splicing of the dystrophin gene.[1][2][3]

#### **Mechanism of Action**

**TG693** exerts its pharmacological effect by inhibiting CLK1, a kinase that plays a crucial role in the regulation of alternative splicing. CLKs phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[3] By inhibiting CLK1, **TG693** prevents the phosphorylation of SR proteins.[3][5] This dephosphorylation alters the association of SR proteins with pre-mRNA, leading to the modulation of alternative splicing.[3] In the context of DMD caused by specific mutations, **TG693** can induce the skipping of a mutated exon, resulting in the production of a truncated but still functional dystrophin protein.[3][6] Specifically, it has been shown to regulate the mutated exon 31 of the dystrophin gene.[1][2]





Click to download full resolution via product page

Caption: Signaling pathway of TG693 in modulating dystrophin pre-mRNA splicing.

### **Pharmacological Data**

The following tables summarize the key quantitative data available for TG693.

Table 1: In Vitro Potency and Selectivity



| Parameter                                     | Value                                                                                                                    | Description                                                                            |
|-----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| IC50 (CLK1)                                   | 112.6 nM[4]                                                                                                              | The half maximal inhibitory concentration against CLK1, indicating high potency.       |
| Kinase Selectivity                            | >90% inhibition of Haspin[3][5]                                                                                          | TG693 shows significant inhibitory activity against Haspin kinase in addition to CLK1. |
| >70% inhibition of 4 out of 313 kinases[3][6] | Demonstrates a high degree of selectivity, with significant off-target effects on a small fraction of the tested kinome. |                                                                                        |

Table 2: Cellular Activity

| Parameter                        | Concentration                                        | Effect                                                 | Cell Line                                 |
|----------------------------------|------------------------------------------------------|--------------------------------------------------------|-------------------------------------------|
| SRSF4 Phosphorylation Inhibition | 5 μM[5]                                              | Inhibition of phosphorylation of the SR protein SRSF4. | HeLa[5]                                   |
| SRSF6 Phosphorylation Inhibition | 10-20 μΜ[5]                                          | Inhibition of phosphorylation of the SR protein SRSF6. | HeLa[5]                                   |
| Dystrophin Protein Expression    | 10 μΜ                                                | 130% increase in truncated dystrophin expression.[6]   | Immortalized DMD patient-derived cells[6] |
| 20 μΜ                            | 200% increase in truncated dystrophin expression.[6] | Immortalized DMD patient-derived cells[6]              |                                           |

## **Experimental Protocols**

Detailed methodologies for key experiments involving **TG693** are provided below.



#### **Cellular SR Protein Phosphorylation Assay**

This protocol is used to assess the ability of **TG693** to inhibit the phosphorylation of SR proteins in a cellular context.



Click to download full resolution via product page

**Caption:** Workflow for assessing SR protein phosphorylation.

# Dystrophin Exon Skipping and Protein Expression in Patient-Derived Cells

This protocol evaluates the efficacy of **TG693** in inducing exon skipping and restoring dystrophin protein expression in cells derived from DMD patients.





Click to download full resolution via product page

**Caption:** Workflow for dystrophin exon skipping and protein expression analysis.

#### **Preclinical Safety**

Initial preclinical studies have provided some insights into the safety profile of **TG693**. In vivo experiments in mice demonstrated that oral administration of **TG693** led to a decrease in SR protein phosphorylation in muscle tissue.[3] Importantly, no apparent acute toxicity was observed in rats at doses up to 100 mg/kg administered orally.[3][6] Further preclinical studies in various animal models are necessary to fully characterize the safety and toxicology profile of **TG693** before clinical application.[5][6]

#### Conclusion

**TG693** is a promising, orally active CLK1 inhibitor with a well-defined mechanism of action that involves the modulation of alternative splicing. Its high potency and selectivity, coupled with



demonstrated efficacy in cellular models of Duchenne muscular dystrophy, underscore its therapeutic potential. The available data on its cellular activity and initial safety profile warrant further investigation and development of **TG693** as a novel treatment for DMD and potentially other diseases driven by splicing dysregulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. TG693 DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 5. Development of an orally available inhibitor of CLK1 for skipping a mutated dystrophin exon in Duchenne muscular dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacological properties of TG693]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611319#pharmacological-properties-of-tg693]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com